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Compound of Interest

Compound Name: 7-Bromo-6-methyl-1H-indazole

Cat. No.: B1439791

An In-Depth Technical Guide to 7-Bromo-6-methyl-1H-indazole: Synthesis, Reactivity, and
Applications in Drug Discovery

Abstract

7-Bromo-6-methyl-1H-indazole is a vital heterocyclic building block in the landscape of
modern medicinal chemistry. Its unique substitution pattern on the indazole core—a privileged
scaffold in numerous biologically active compounds—offers a strategic platform for the
synthesis of novel drug candidates. The presence of a bromine atom at the 7-position allows
for versatile functionalization through advanced cross-coupling methodologies, while the methyl
group at the 6-position provides a means to modulate steric and electronic properties. This
guide delivers a comprehensive analysis of 7-Bromo-6-methyl-1H-indazole, detailing its
synthesis, exploring its chemical reactivity with a focus on palladium-catalyzed C-C and C-N
bond formation, and contextualizing its application as a key intermediate in the development of
targeted therapeutics, particularly kinase inhibitors. This document is intended for researchers,
chemists, and professionals in the field of drug development, providing both foundational
knowledge and practical, field-proven insights.

Introduction to 7-Bromo-6-methyl-1H-indazole

The indazole nucleus, a bicyclic aromatic heterocycle, is a bioisostere of indole and is
recognized as a "privileged scaffold" in medicinal chemistry.[1][2] This structure is a
cornerstone in a multitude of marketed drugs and clinical candidates, valued for its ability to
form critical hydrogen bond interactions within the ATP-binding pockets of enzymes like
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kinases.[3] The specific derivative, 7-Bromo-6-methyl-1H-indazole, combines the
advantageous properties of the indazole core with a strategically placed bromine atom, which
serves as a versatile handle for synthetic elaboration.

The carbon-bromine bond at the C7 position is particularly amenable to a suite of powerful
palladium-catalyzed cross-coupling reactions. This enables the facile introduction of diverse
aryl, heteroaryl, and amino moieties, allowing for the systematic exploration of chemical space
to optimize potency, selectivity, and pharmacokinetic profiles of drug candidates.

Table 1: Physicochemical Properties of 7-Bromo-6-methyl-1H-indazole

Property Value

CAS Number 1337880-06-4[4]

Molecular Formula CsH7BrN2

Molecular Weight 211.06 g/mol

Appearance Likely a solid (inferred from related compounds)

Solubility Expected to be soluble in organic solvents
(DMSO, DMF, Methanol)

SMILES String Cclccc2c(c1Br)nnc2

INChl Key Information not readily available

Synthesis of 7-Bromo-6-methyl-1H-indazole

The synthesis of substituted indazoles can be achieved through various classical and modern
methodologies. A common and effective strategy for constructing the indazole ring involves the
diazotization of an appropriately substituted aniline, followed by an intramolecular cyclization.
This approach offers regiochemical control based on the substitution pattern of the starting
aniline. A plausible and efficient route to 7-Bromo-6-methyl-1H-indazole begins with 2-amino-
3-methylbenzonitrile, proceeding through bromination and subsequent cyclization with
hydrazine.
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Synthetic Pathway
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Caption: Proposed synthetic workflow for 7-Bromo-6-methyl-1H-indazole.

Detailed Experimental Protocol: A Proposed Synthesis

This protocol is adapted from established procedures for the synthesis of structurally related
indazole amines and their subsequent deamination.[5]
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Step 1: Synthesis of 2-Amino-6-bromo-3-methylbenzonitrile

e To a solution of 2-amino-3-methylbenzonitrile (1.0 eq) in anhydrous acetonitrile, add N-
bromosuccinimide (NBS) (1.1 eq) portion-wise at O °C.

» Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

e Monitor the reaction progress by Thin Layer Chromatography (TLC).

e Upon completion, concentrate the mixture under reduced pressure.

» Purify the residue using silica gel column chromatography (eluent: hexane/ethyl acetate
gradient) to yield the brominated product.

Step 2: Synthesis of 7-Bromo-6-methyl-1H-indazol-3-amine

¢ In a sealed vessel, dissolve 2-amino-6-bromo-3-methylbenzonitrile (1.0 eq) in ethanol.

e Add hydrazine hydrate (5.0 eq) to the solution.

o Heat the mixture to 80-90 °C and stir for 24 hours.

» Cool the reaction to room temperature, which should induce precipitation of the product.

e Collect the solid by filtration, wash with cold ethanol, and dry under vacuum to obtain 7-
bromo-6-methyl-1H-indazol-3-amine.

Step 3: Deamination to 7-Bromo-6-methyl-1H-indazole

Suspend 7-bromo-6-methyl-1H-indazol-3-amine (1.0 eq) in anhydrous tetrahydrofuran
(THF).

Add tert-butyl nitrite (t-BUONO) (3.0 eq) dropwise at room temperature.

Stir the reaction mixture for 4-6 hours.

Quench the reaction by adding water and extract the product with ethyl acetate (3x).
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o Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and
concentrate under reduced pressure.

» Purify the crude product by column chromatography to yield the final compound, 7-Bromo-6-
methyl-1H-indazole.

Chemical Reactivity and Functionalization

The synthetic utility of 7-Bromo-6-methyl-1H-indazole is primarily derived from the reactivity
of its C7-bromo substituent. This position is ideal for modification via palladium-catalyzed
cross-coupling reactions, which are cornerstones of modern organic synthesis due to their
reliability, broad substrate scope, and functional group tolerance.[6][7]

Suzuki-Miyaura Coupling: C-C Bond Formation

The Suzuki-Miyaura reaction is one of the most powerful methods for forming carbon-carbon
bonds, typically coupling an organohalide with an organoboron species.[8] For 7-Bromo-6-
methyl-1H-indazole, this reaction enables the introduction of a wide array of aryl and
heteroaryl groups at the C7 position, which is a common strategy for modulating the biological
activity of indazole-based inhibitors.[6][9]
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Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[10]

Buchwald-Hartwig Amination: C-N Bond Formation

The Buchwald-Hartwig amination is a palladium-catalyzed reaction that forms a carbon-
nitrogen bond between an aryl halide and an amine.[11][12] This transformation is invaluable in
medicinal chemistry for synthesizing aryl amines, which are prevalent in pharmaceuticals.
Applying this reaction to 7-Bromo-6-methyl-1H-indazole allows for the introduction of primary
and secondary amines, amides, and other nitrogen-containing functionalities, which can serve
as crucial pharmacophoric elements.[13]
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Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.[14][15]

Table 2: General Conditions for Cross-Coupling Reactions
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- ) Buchwald-Hartwig
Parameter Suzuki-Miyaura Coupling L
Amination

Substrate 7-Bromo-6-methyl-1H-indazole  7-Bromo-6-methyl-1H-indazole

Aryl/Heteroaryl Boronic Acid or ~ Primary/Secondary Amine or

Coupling Partner )
Ester Amide

Pd(dppf)Clz, Pd(PPhs)a,

Catalyst PA(OAC): Pdz(dba)s, Pd(OACc):
Ligand SPhos, XPhos, dppf BINAP, Xantphos, Josiphos
Base K2COs, Cs2CO0s3, K3PO4 NaOtBu, K2COs, Cs2COs3
Solvent Dioxane/H20, Toluene, DME Toluene, Dioxane, THF
Temperature 80-110°C 80-110°C

Applications in Drug Discovery and Medicinal
Chemistry

Indazole derivatives are widely explored for a range of therapeutic targets due to their diverse
biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1] The
7-bromo-indazole scaffold, in particular, is a frequent starting point for the synthesis of kinase
inhibitors. For instance, various patents describe the use of substituted bromoindazoles as key
intermediates in the preparation of inhibitors for targets like VEGFR-2, which is crucial in
angiogenesis.[16]

The functionalization of 7-Bromo-6-methyl-1H-indazole via the cross-coupling reactions
described above allows for the generation of large libraries of compounds. These libraries can
be screened to identify potent and selective inhibitors for various therapeutic targets. The C7
position often projects into the solvent-exposed region of an enzyme's active site, making it an
ideal point for modification to enhance potency and tune physicochemical properties.
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Caption: Role as a scaffold in the synthesis of diverse bioactive molecules.

Conclusion

7-Bromo-6-methyl-1H-indazole stands as a highly valuable and versatile intermediate for the
drug discovery and development professional. Its strategic design combines the privileged
indazole core with a functional handle that unlocks access to a vast chemical space through
robust and reliable palladium-catalyzed cross-coupling reactions. The ability to easily
synthesize diverse libraries of C7-functionalized indazoles makes this compound a critical
asset in the quest for novel therapeutics with improved efficacy and selectivity. This guide
provides the foundational and practical knowledge required to effectively utilize this powerful
building block in medicinal chemistry programs.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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